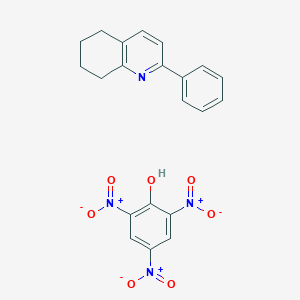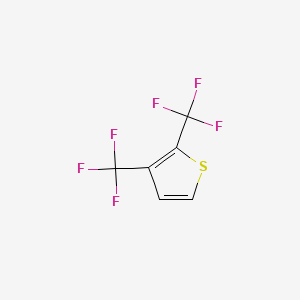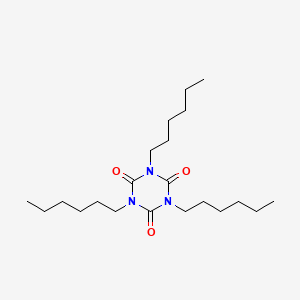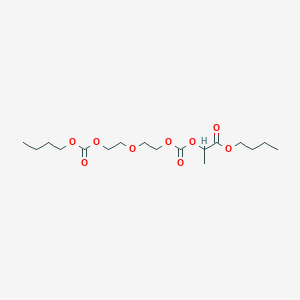
2-Phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5,6,7,8-tetrahydroquinoline: is a heterocyclic compound with a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry. 2,4,6-Trinitrophenol , commonly known as picric acid, is an aromatic compound with three nitro groups attached to a phenol ring. It is widely used in explosives, dyes, and as a reagent in chemical analysis.
Métodos De Preparación
2-Phenyl-5,6,7,8-tetrahydroquinoline
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinoline typically involves the condensation of aniline derivatives with cyclohexanone under acidic conditions, followed by cyclization. One common method is the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the formation of phenoldisulfonic acid, which then reacts with nitric acid to yield 2,4,6-trinitrophenol .
Análisis De Reacciones Químicas
2-Phenyl-5,6,7,8-tetrahydroquinoline
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is highly reactive due to the presence of nitro groups. It undergoes:
Reduction: Can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Aplicaciones Científicas De Investigación
2-Phenyl-5,6,7,8-tetrahydroquinoline
This compound is used in various fields of scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with anticancer, antiviral, and antibacterial activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic properties.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Explosives: Used as a high explosive in military applications.
Dyes: Employed in the dyeing industry for its strong coloring properties.
Analytical Chemistry: Used as a reagent for the detection of metals and other compounds.
Mecanismo De Acción
2-Phenyl-5,6,7,8-tetrahydroquinoline
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon detonation, making it effective as an explosive. Additionally, its strong acidic nature allows it to participate in various chemical reactions .
Comparación Con Compuestos Similares
2-Phenyl-5,6,7,8-tetrahydroquinoline
Similar compounds include:
Quinoline: Lacks the tetrahydro structure but shares the quinoline core.
Isoquinoline: Similar structure but with a different arrangement of nitrogen atoms.
Tetrahydroisoquinoline: Similar to tetrahydroquinoline but with a different ring structure.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Contains two nitro groups instead of three.
2-Nitrophenol: Contains a single nitro group.
4-Nitrophenol: Nitro group positioned differently on the phenol ring.
These comparisons highlight the unique properties and applications of 2-Phenyl-5,6,7,8-tetrahydroquinoline and 2,4,6-Trinitrophenol, making them valuable compounds in various fields of research and industry.
Propiedades
Número CAS |
1570-18-9 |
|---|---|
Fórmula molecular |
C21H18N4O7 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
2-phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H15N.C6H3N3O7/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3,6-7,10-11H,4-5,8-9H2;1-2,10H |
Clave InChI |
LBHYGZNRUHZXEW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=N2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)



![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)



![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)


